4-Methoxy-2-methyl-N-(2-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-2-methyl-N-(2-methylphenyl)-, also known as 2-Methyl-4-methoxyaniline, is an organic compound with the molecular formula C15H17NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-2-methyl-N-(2-methylphenyl)- typically involves the reduction of 3-Methyl-4-nitroanisole. The reduction can be carried out using hydrazinium hydroxide solution in the presence of a catalyst such as palladium on carbon. The reaction is conducted under mild conditions to ensure the selective reduction of the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-2-methyl-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Benzenamine, 4-methoxy-2-methyl-N-(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-2-methyl-N-(2-methylphenyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the N-(2-methylphenyl) substitution.
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: Contains an azo group instead of a methoxy group.
Benzenamine, 2-methoxy-: Similar structure but lacks the methyl and N-(2-methylphenyl) substitutions .
Uniqueness
Benzenamine, 4-methoxy-2-methyl-N-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production .
Properties
CAS No. |
100925-29-9 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-11-6-4-5-7-14(11)16-15-9-8-13(17-3)10-12(15)2/h4-10,16H,1-3H3 |
InChI Key |
TWTVEAVLDYMIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.